Tr-PEG4-OH
Description
Propriétés
IUPAC Name |
2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNUQXMSFVIKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468360 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125274-16-0 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Solid-Phase Synthesis of Tr-PEG5-OH
Methodology Overview
Solid-phase synthesis enables precise, stepwise elongation of PEG chains on a polystyrene resin. Adapted from PMC5658237, this method involves:
- Resin Functionalization : Wang resin (4-benzyloxy benzyl alcohol) is swelled in tetrahydrofuran (THF) and deprotonated with tert-butyl potassium (tBuOK).
- Monomer Coupling : A trityl-protected tetraethylene glycol monomer (e.g., trityl-O-(CH₂CH₂O)₄-Ts) reacts with the resin-bound alkoxide via Williamson ether synthesis.
- Deprotection and Elongation : Iterative detritylation (3% trichloroacetic acid) and coupling cycles extend the PEG chain to five units.
- Cleavage : Trifluoroacetic acid (TFA) severs the PEG-resin bond, yielding Tr-PEG5-OH.
Table 1: Solid-Phase Synthesis Parameters for Tr-PEG5-OH
| Parameter | Value/Description | Source |
|---|---|---|
| Resin Loading | 1.0 mmol/g | |
| Coupling Time | 7 hours per monomer | |
| Deprotonation Agent | 0.1 M tBuOK in THF | |
| Yield | 85–92% | |
| Purity (MALDI-TOF MS) | Monodispersity (Đ = 1.02–1.05) |
Solution-Phase Mono-Tritylation of PEG5 Diol
Selective Protection Strategy
Mono-tritylation of PEG5 diol (HO-(CH₂CH₂O)₅-H) exploits the steric bulk of trityl chloride to selectively protect one primary hydroxyl group:
- Reaction Setup : PEG5 diol (1 equiv) reacts with trityl chloride (1.05 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Base Selection : Pyridine (2 equiv) neutralizes HCl byproducts, preventing di-tritylation.
- Workup : Precipitation in cold diethyl ether removes excess reagents, yielding Tr-PEG5-OH.
Table 2: Solution-Phase Mono-Tritylation Optimization
| Condition | Outcome | Source |
|---|---|---|
| Stoichiometry (TrCl:PEG) | 1.05:1 minimizes di-tritylation | |
| Solvent | Anhydrous DCM or THF | |
| Reaction Time | 12–24 hours at 25°C | |
| Yield | 70–78% |
Activation-Based Coupling via Tosyl Derivatives
Tosylation-Displacement Approach
This two-step method activates PEG5 diol for trityl group introduction:
- Tosylation : PEG5 diol reacts with tosyl chloride (1 equiv) in pyridine, yielding PEG5 mono-tosylate (Ts-O-(CH₂CH₂O)₅-H).
- Trityl Displacement : Tosylate intermediates react with trityl alcohol under alkaline conditions (e.g., K₂CO₃ in DMF), though low nucleophilicity of trityl alcohol often necessitates Mitsunobu conditions.
Mitsunobu Reaction Optimization
The Mitsunobu reaction couples trityl alcohol directly to PEG5 diol:
- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
- Outcome : 65–72% yield of Tr-PEG5-OH, with di-tritylation <5%.
Table 3: Mitsunobu Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| PEG5 Diol Equiv | 1.0 | |
| Trityl Alcohol Equiv | 1.2 | |
| Reaction Time | 48 hours at 25°C | |
| Purification | Size-exclusion chromatography |
Spectroscopic Characterization of Tr-PEG5-OH
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison for Tr-PEG5-OH Preparation
| Method | Yield | Purity | Scalability | Equipment Needs |
|---|---|---|---|---|
| Solid-Phase | 85–92% | High | Moderate | Peptide synthesizer |
| Solution-Phase | 70–78% | Medium | High | Standard glassware |
| Mitsunobu | 65–72% | Medium | Low | Inert atmosphere |
Analyse Des Réactions Chimiques
Types of Reactions
Tr-PEG5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers.
Substitution: The trityl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols .
Applications De Recherche Scientifique
Chemical Properties and Structure
Tr-PEG5 is characterized by its hydrophilic nature and the presence of a trityl protecting group along with a terminal hydroxyl group. This structure enhances its solubility in aqueous environments and facilitates various chemical transformations essential for its applications in research and medicine .
Drug Delivery Systems
Tr-PEG5 plays a significant role in the development of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). The incorporation of Tr-PEG5 into these systems improves solubility, stability, and circulation time in biological systems. This enhancement leads to:
- Increased Efficacy : Studies indicate that drugs modified with Tr-PEG5 demonstrate improved therapeutic efficacy compared to their unmodified counterparts .
- Reduced Toxicity : The linker reduces the immunogenicity of the drugs, allowing for lower dosages while maintaining effectiveness .
Bioconjugation
Tr-PEG5 is utilized as a versatile linker in bioconjugation processes. Its ability to form stable amide bonds with proteins allows for:
- Targeted Delivery : By linking therapeutic agents to specific proteins or antibodies, Tr-PEG5 facilitates targeted drug delivery, enhancing therapeutic outcomes .
- Modification of Biological Molecules : The hydroxyl group on Tr-PEG5 enables further functionalization, making it suitable for designing complex biomolecules used in research .
Biochemical Research
In biochemical studies, Tr-PEG5 serves as a probe for molecular interactions and is employed in various assays to investigate biochemical pathways. Its applications include:
- Interaction Studies : Enhancing binding affinity and specificity between biomolecules .
- Synthesis of Complex Molecules : As a building block in organic synthesis, Tr-PEG5 contributes to the development of new compounds with specific properties .
Case Studies
- Therapeutic Protein PEGylation : Research demonstrated that PEGylating brain-derived neurotrophic factor (BDNF) using PEG linkers like Tr-PEG5 preserved biological activity while significantly improving half-life in vivo. This suggests potential applications in treating spinal cord injuries .
- Synthesis of ADCs : A study on ADCs highlighted how Tr-PEG5 was used as a non-cleavable linker that enhanced the pharmacokinetics of anticancer drugs while minimizing side effects through targeted delivery mechanisms .
Mécanisme D'action
The mechanism of action of Tr-PEG5 involves its interaction with molecular targets through its ether linkages and trityl group. These interactions can influence various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with other molecules makes it valuable in research and industrial applications .
Comparaison Avec Des Composés Similaires
Tr-PEG4
- Molecular Weight : 392.49 g/mol (CAS: 133699-09-9)
- Key Differences : Shorter PEG chain (4 ethylene glycol units vs. 5 in Tr-PEG5), resulting in reduced hydrophilicity and lower molecular weight. This impacts solubility and conjugation efficiency in aqueous environments .
- Applications : Used in similar protective roles but less effective in steric shielding due to shorter chain length.
Ms-PEG4
- Molecular Weight : 228.26 g/mol (CAS: 139115-89-2)
- Key Differences : Features a mesyl (methanesulfonyl) group instead of trityl. The mesyl group acts as a leaving group, enabling nucleophilic substitution reactions. Unlike Tr-PEG5, Ms-PEG4 is more reactive but lacks the protective stability of the trityl group .
- Applications: Primarily used for covalent modifications of proteins and nanoparticles.
Functional Analogues
PEG5-bis-(ethyl phosphonate)
- Molecular Weight : 522.5 g/mol (CAS: 1446282-28-5)
- Key Differences : Contains two ethyl phosphonate groups, enabling metal chelation and coordination chemistry. Unlike Tr-PEG5, which is hydrophobic and protective, this compound is designed for catalytic or drug-delivery applications requiring metal interaction .
- Applications: Used in nanotechnology and as a linker in metallodrugs.
Tetrazine-PEG4-Biotin
- Molecular Weight: Not explicitly listed (CAS: ADC-L-880)
- Key Differences : Combines tetrazine (bioorthogonal reactive group) and biotin (affinity tag). While Tr-PEG5 focuses on protection and stability, this compound enables click chemistry and streptavidin-based purification .
- Applications : Bioimaging and targeted drug delivery.
Solubility and Stability Comparison
| Compound | Solubility in Water | Stability in Acidic Conditions | Key Functional Group |
|---|---|---|---|
| Tr-PEG5 | Moderate | High (trityl cleavage at pH < 3) | Trityl |
| Ms-PEG4 | High | Low (mesyl group hydrolyzes) | Mesyl |
| PEG5-bis-(phosphonate) | Low | High | Phosphonate |
Notes:
- Tr-PEG5’s solubility is hindered by the hydrophobic trityl group but remains higher than non-PEGylated trityl compounds .
- Ms-PEG4’s high reactivity limits its use in long-term storage applications .
Key Research Findings
- ADC Applications : Tr-PEG5 is listed in ADC linker catalogs (e.g., CAT#: ADC-L-S0289) due to its balance of stability and controlled release under acidic conditions (e.g., tumor microenvironments) .
- Comparative Performance : Tr-PEG5 outperforms Tr-PEG4 in steric shielding and solubility for peptide synthesis, as demonstrated in supplier data .
Activité Biologique
Tr-PEG5 (Truncated Polyethylene Glycol with a five-unit chain) is a compound widely used in biochemistry and pharmaceutical applications, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article aims to summarize the biological activity of Tr-PEG5, including its mechanisms, efficacy, and applications based on diverse research findings.
Overview of Tr-PEG5
Tr-PEG5 is a non-cleavable polyethylene glycol (PEG) linker that enhances the pharmacokinetics and stability of therapeutic agents. Its design allows for improved solubility, reduced immunogenicity, and prolonged circulation time in biological systems. The compound's structure facilitates its use in various drug delivery systems, particularly in targeted therapies.
- Linker Functionality : Tr-PEG5 serves as a linker in ADCs, connecting antibodies to cytotoxic drugs. This linkage enables targeted delivery of the drug to cancer cells while minimizing systemic toxicity. The non-cleavable nature of Tr-PEG5 ensures that the drug remains attached until it reaches the target site.
- PROTAC Applications : In PROTAC technology, Tr-PEG5 is used to connect ligands that recruit E3 ubiquitin ligases to target proteins for degradation. This approach has shown promise in selectively eliminating disease-causing proteins in cancer therapy.
In Vitro Studies
Research has demonstrated that Tr-PEG5 maintains biological activity when conjugated with therapeutic agents. For instance, a study involving PROTACs synthesized with Tr-PEG5 showed enhanced degradation of liver X receptor beta (LXRβ), indicating effective cellular uptake and target engagement.
Table 1: Comparative Biological Activity of PROTACs with Different Linkers
| Linker Type | Degradation Activity | Binding Affinity |
|---|---|---|
| PEG3 | Moderate | Low |
| PEG4 | High | Moderate |
| Tr-PEG5 | Very High | High |
| PEG6 | Moderate | Moderate |
Case Studies
- Antibody-Drug Conjugates : In a case study involving Tr-PEG5 as a linker in ADCs, researchers observed that the conjugates exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This underscores the potential of Tr-PEG5 in enhancing therapeutic indices.
- Targeted Protein Degradation : A notable case study focused on the development of GW3965-PEG5-VH032 PROTACs revealed that compounds utilizing Tr-PEG5 demonstrated superior efficacy in degrading LXRβ compared to those with shorter PEG linkers. This finding highlights the importance of linker length and structure in optimizing biological activity.
Research Findings
Recent studies have provided insights into the optimal conditions for using Tr-PEG5:
- Concentration Dependence : The biological activity of compounds linked with Tr-PEG5 is concentration-dependent, showing increased efficacy at higher concentrations.
- Stability and Half-Life : Tr-PEG5 enhances the stability and half-life of conjugated drugs in circulation, which is critical for effective treatment regimens.
Q & A
Q. How can researchers ensure reproducibility in Tr-PEG5 studies given batch-to-batch variability?
- Methodological Answer : Implement stringent batch documentation (PDI ≤1.05 via GPC, endotoxin levels <0.05 EU/mg) and share raw characterization data (e.g., NMR spectra, MALDI-TOF traces) in supplementary materials. Collaborative inter-laboratory validation using standardized protocols (e.g., ISO 17025) enhances reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
